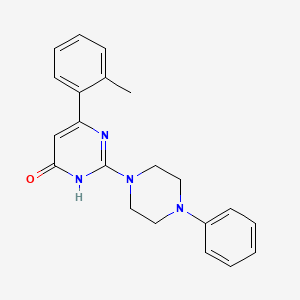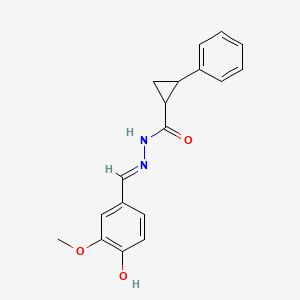![molecular formula C18H18N4 B6034246 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)
2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-pyridinyl)-1-piperazinyl]quinoline, also known as PPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. PPQ is a heterocyclic compound that contains both a quinoline and piperazine ring, making it a unique and versatile molecule. In
作用機序
The exact mechanism of action of 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is not fully understood. However, it is believed that 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline acts as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline may modulate the activity of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects
2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to have a variety of biochemical and physiological effects. In animal models, 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to increase levels of cAMP, a molecule that is involved in intracellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is its versatility. 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline can be used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is also relatively easy to synthesize, making it an accessible compound for researchers. However, one limitation of 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is its potential for off-target effects. Because 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline binds to the serotonin 5-HT2A receptor, it may also bind to other receptors in the brain, leading to unintended effects.
将来の方向性
There are many possible future directions for research on 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline. One area of research could be the development of new analogs of 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline that have improved selectivity and potency. Another area of research could be the exploration of 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline's potential as a therapeutic agent for the treatment of mood disorders. Additionally, 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline could be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a versatile and unique compound that has many potential applications in scientific research. 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action involves binding to the serotonin 5-HT2A receptor. 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has many advantages for lab experiments, including its versatility and ease of synthesis. However, researchers must be mindful of its potential for off-target effects. There are many possible future directions for research on 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline, including the development of new analogs and the exploration of its potential as a therapeutic agent for mood disorders and neurodegenerative diseases.
合成法
The synthesis of 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline involves the reaction of 2-chloro-4-(2-pyridinyl)quinoline with piperazine in the presence of a base. The reaction yields 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline as the final product. The synthesis of 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a relatively straightforward process and can be carried out using standard laboratory equipment.
科学的研究の応用
2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research for 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is in the field of neuroscience. 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has been shown to bind to the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. 2-[4-(2-pyridinyl)-1-piperazinyl]quinoline has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-6-16-15(5-1)8-9-18(20-16)22-13-11-21(12-14-22)17-7-3-4-10-19-17/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTNBTZJPPOFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6034173.png)
![1-[2-methoxy-5-({[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6034175.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)

![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
